molecular formula C14H13NO3 B3112813 Methyl 3-(4-aminophenoxy)benzoate CAS No. 192768-24-4

Methyl 3-(4-aminophenoxy)benzoate

Cat. No.: B3112813
CAS No.: 192768-24-4
M. Wt: 243.26 g/mol
InChI Key: VCCARADJAKGCFL-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenoxy)benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid and contains both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenoxy)benzoate typically involves the reaction of 4-aminophenol with methyl 3-bromobenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 3-(4-aminophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenoxy)benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-aminophenoxy)benzoate
  • Methyl 3-(4-nitrophenoxy)benzoate
  • Methyl 3-(4-hydroxyphenoxy)benzoate

Uniqueness

Methyl 3-(4-aminophenoxy)benzoate is unique due to the presence of both an amine and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its structure also enables specific interactions with biological molecules, making it a valuable compound in various fields of research.

Biological Activity

Methyl 3-(4-aminophenoxy)benzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aromatic structure characterized by the presence of an amine group and an ester moiety. Its molecular formula is C16H17N1O3C_{16}H_{17}N_{1}O_{3}, with a molecular weight of approximately 285.31 g/mol. The structural features contribute to its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bond Formation : The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
  • Enzyme Inhibition : This compound has been studied for its potential to inhibit certain enzymes, which can lead to alterations in cellular pathways and processes .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory conditions.

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, it has shown low micromolar GI50 values in human breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cell lines, indicating potent anticancer activity .

Other Biological Effects

Additional studies have suggested that this compound may possess antimicrobial properties, although more research is needed to fully elucidate these effects. Its unique structure allows for diverse interactions with biological systems, potentially leading to a range of pharmacological applications .

Case Studies and Research Findings

Table 1 summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityCell Lines TestedIC50/EC50 Values
AntitumorMDA-MB-468<10 µM
Anti-inflammatoryRAW 264.75 µM
AntimicrobialStaphylococcus aureus>50 µM

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

Compound NameStructure FeaturesNotable Activity
Methyl 4-(3-aminophenoxy)benzoateDifferent positional isomerSimilar anti-inflammatory effects
Methyl 3-(4-nitrophenoxy)benzoateNitro group instead of amino groupMore potent antimicrobial activity
Methyl 3-(4-hydroxyphenoxy)benzoateHydroxy group presenceEnhanced antioxidant properties

Properties

IUPAC Name

methyl 3-(4-aminophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCARADJAKGCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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